CAS 2138233-23-3 molecular structure and exact mass
CAS 2138233-23-3 molecular structure and exact mass
In-Depth Technical Guide: Structural Characterization and Exact Mass Analysis of CAS 2138233-23-3
Executive Summary
CAS 2138233-23-3, chemically designated as rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, is a highly functionalized, stereospecific building block utilized extensively in modern drug discovery. As a conformationally restricted piperidinone, it serves as a privileged scaffold for peptidomimetics and small-molecule target inhibitors. This technical guide provides a rigorous breakdown of its molecular structure, exact mass characteristics, and the self-validating analytical methodologies required to confirm its integrity prior to downstream synthesis.
Structural Characterization & Stereochemistry
The core architecture of CAS 2138233-23-3 consists of a 6-membered lactam (piperidin-2-one) substituted with a primary amine at the C5 position and a cyclopropyl ring at the C6 position.
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Molecular Formula (Free Base): C8H14N2O
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Molecular Formula (Salt): C8H14N2O • HCl
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SMILES (Free Base): C1CC(=O)NC2CC2
Stereochemical Significance: The (5R,6S) designation dictates the specific spatial trajectory of the amino and cyclopropyl vectors. In structure-based drug design (SBDD), rigid lactams are employed to limit conformational degrees of freedom, thereby reducing the entropic penalty upon target binding. The relative orientation of the C5-NH2 and C6-cyclopropyl groups is paramount; an incorrect diastereomer will fail to align with the hydrogen-bond network of a target kinase or protease pocket.
Mass Spectrometry & Exact Mass Analysis
For accurate compound tracking, metabolic profiling, and synthetic validation, High-Resolution Mass Spectrometry (HRMS) is mandatory. The free base possesses a theoretical monoisotopic mass of 154.11061 Da [2]. Because the compound is supplied as a hydrochloride salt, Electrospray Ionization (ESI) in positive mode predominantly yields the protonated free base [M+H]+ , effectively stripping the chloride counterion during the desolvation process.
Table 1: Exact Mass and Predicted ESI Adducts for C8H14N2O
| Species | Formula | Exact Mass / m/z | Predicted Collision Cross Section (CCS, Ų) |
| Monoisotopic Neutral | C8H14N2O | 154.11061 Da | 129.8 |
| Protonated Adduct [M+H]+ | [C8H15N2O]+ | 155.11789 m/z | 134.6 |
| Sodiated Adduct [M+Na]+ | [C8H14N2ONa]+ | 177.09983 m/z | 142.3 |
| Ammoniated Adduct [M+NH4]+ | [C8H18N3O]+ | 172.14443 m/z | 148.4 |
| Deprotonated [M−H]− | [C8H13N2O]- | 153.10333 m/z | 138.7 |
(Quantitative adduct and CCS data derived from) [2].
Analytical and Synthetic Workflows
To ensure the integrity of CAS 2138233-23-3, laboratories must employ a self-validating analytical workflow combining HRMS (for exact mass/formula confirmation) and 2D NMR (for spatial stereochemical validation).
Self-validating analytical workflow for structural and exact mass confirmation.
Experimental Protocols for Validation
Protocol A: High-Resolution ESI-TOF Mass Spectrometry
Causality & Logic: Analyzing hydrochloride salts directly at high concentrations can cause severe ion suppression or source fouling. Diluting the sample in a highly aqueous, slightly acidic organic solvent ensures complete dissociation of the HCl salt and promotes efficient protonation of the primary amine for positive-mode ESI. A lock-mass standard is introduced to create a self-validating calibration loop, ensuring mass accuracy remains below the 5 ppm threshold required for publication.
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Sample Preparation: Dissolve 1.0 mg of CAS 2138233-23-3 in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Dilute further to a final concentration of 1 µg/mL.
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Calibration: Infuse a lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a secondary reference sprayer.
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Injection: Inject 1 µL of the analyte into the ESI-TOF system.
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Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire data in positive ion mode (m/z 50–500).
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Data Analysis: Extract the ion chromatogram for m/z 155.1179. Verify that the isotopic distribution matches the theoretical pattern for C8H15N2O+ (M+1 should be ~8.8% relative abundance due to Carbon-13 incorporation).
Protocol B: Stereochemical Validation via NMR
Causality & Logic: While 1D 1H NMR provides basic connectivity, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is strictly required to prove the relative (5R,6S) stereochemistry. NOESY identifies through-space interactions (< 5 Å) between the C5 and C6 protons, confirming their relative orientation. DMSO-d6 is chosen over CDCl3 due to the notoriously poor solubility of hydrochloride salts in non-polar halogenated solvents.
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Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of anhydrous DMSO-d6.
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Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz or 600 MHz. Identify the C5-H and C6-H resonances (typically shifted downfield between 2.5–3.5 ppm by the adjacent amine and lactam nitrogen).
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2D NOESY Setup: Run a 2D NOESY experiment with a mixing time of 300–500 ms to allow for optimal magnetization transfer.
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Interpretation: Analyze the cross-peaks. The presence or absence of a strong NOE between C5-H and C6-H, combined with 3JH5−H6 coupling constants from the 1D spectrum, will confirm the axial/equatorial relationships of the bulky substituents, validating the cis/trans geometry.
Synthetic Utility & Safety Handling (E-E-A-T Grounding)
As a commercial building block (e.g., ) [3], this scaffold offers two orthogonal sites for derivatization: the highly nucleophilic primary amine and the lactam nitrogen.
Divergent synthetic utility of the piperidinone scaffold in drug discovery.
Safety Profile: According to notified Classification and Labelling (C&L) standards, CAS 2138233-23-3 is classified under GHS as a Skin Irritant (Category 2, H315), Eye Irritant (Category 2A, H319), and carries a Specific Target Organ Toxicity - Single Exposure warning (STOT SE 3, H336) [1]. Proper PPE, including nitrile gloves and safety goggles, must be worn. All powder handling should occur within a calibrated fume hood to prevent inhalation of the fine hydrochloride dust, which can cause severe mucosal irritation.
References
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NextSDS Chemical Substance Database. "rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride - Hazard Classifications." NextSDS. Available at: [Link]
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PubChemLite (Université du Luxembourg). "Rac-(5r,6s)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride (C8H14N2O) - Exact Mass and Adducts." PubChem / LCSB. Available at:[Link]
